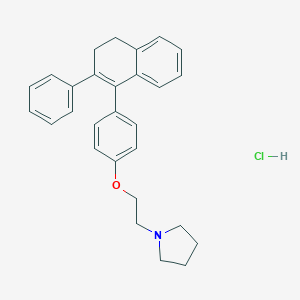
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research due to its ability to selectively activate the dopamine D1 receptor without affecting other dopamine receptors.
Mecanismo De Acción
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride selectively activates the dopamine D1 receptor by binding to its active site. This results in the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of this pathway leads to the phosphorylation of various downstream targets, resulting in the observed physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and prefrontal cortex, leading to increased locomotor activity and improved cognitive function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its selectivity for the dopamine D1 receptor, which allows for the study of this receptor without affecting other dopamine receptors. However, one of the limitations of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride. One area of research is the development of more potent and selective dopamine D1 receptor agonists. Another area of research is the study of the role of the dopamine D1 receptor in various physiological and pathological conditions, including drug addiction and schizophrenia. Additionally, the development of new drug delivery systems may allow for the long-term study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride and its effects.
In conclusion, 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is a selective dopamine D1 receptor agonist that has been widely used in scientific research. Its selectivity and ability to activate the dopamine D1 receptor without affecting other dopamine receptors make it a valuable tool for studying this receptor and its role in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride involves several steps. The first step is the synthesis of 2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethylamine, which is then reacted with pyrrolidine to yield 1-(2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride.
Aplicaciones Científicas De Investigación
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of the dopamine D1 receptor in reward processing and learning and memory.
Propiedades
Número CAS |
10090-61-6 |
|---|---|
Nombre del producto |
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride |
Fórmula molecular |
C28H30ClNO |
Peso molecular |
432 g/mol |
Nombre IUPAC |
1-[2-[4-(2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO.ClH/c1-2-8-22(9-3-1)27-17-14-23-10-4-5-11-26(23)28(27)24-12-15-25(16-13-24)30-21-20-29-18-6-7-19-29;/h1-5,8-13,15-16H,6-7,14,17-21H2;1H |
Clave InChI |
UNQYZWLCGVJWRR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Otros números CAS |
10090-61-6 |
Sinónimos |
U 22,410A U 22410A U-22,410A U-22410A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



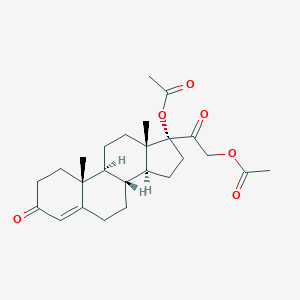
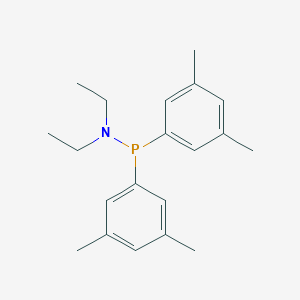

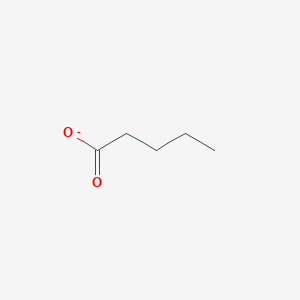
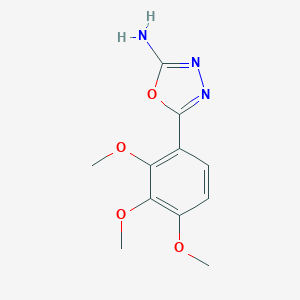
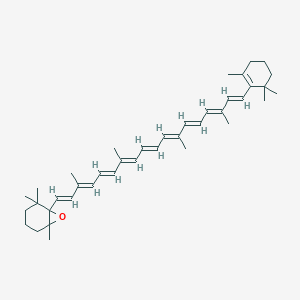
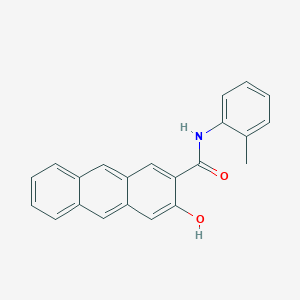
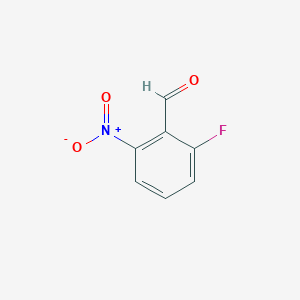

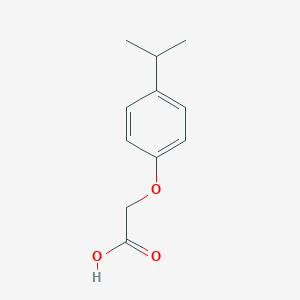

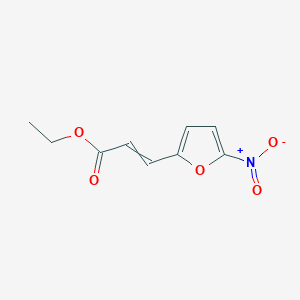

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)